molecular formula C18H14O3 B309722 7-Hydroxy-2-naphthyl 2-methylbenzoate

7-Hydroxy-2-naphthyl 2-methylbenzoate

Cat. No.: B309722
M. Wt: 278.3 g/mol
InChI Key: QLYROIVNQAXKHL-UHFFFAOYSA-N
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Description

7-Hydroxy-2-naphthyl 2-methylbenzoate is a naphthyl ester derivative characterized by a hydroxy group at the 7-position of the naphthalene ring and a 2-methylbenzoate ester moiety. The compound combines the aromatic stability of a naphthyl system with the steric and electronic effects of a methyl-substituted benzoyl group.

Key structural features:

  • Naphthyl backbone: Enhances aromatic conjugation and molecular weight compared to phenyl-based esters.
  • 2-Methylbenzoyl group: Introduces steric hindrance and electron-donating effects.

Properties

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

IUPAC Name

(7-hydroxynaphthalen-2-yl) 2-methylbenzoate

InChI

InChI=1S/C18H14O3/c1-12-4-2-3-5-17(12)18(20)21-16-9-7-13-6-8-15(19)10-14(13)11-16/h2-11,19H,1H3

InChI Key

QLYROIVNQAXKHL-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)OC2=CC3=C(C=CC(=C3)O)C=C2

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=CC3=C(C=CC(=C3)O)C=C2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The position and nature of substituents on aromatic esters significantly influence their chemical behavior. Below is a comparative analysis based on substituent type and position:

Table 1: Substituent Impact on Benzoate Esters
Compound Name Substituent (Position) Electronic Effect Key Observations Reference
Methyl 2-methylbenzoate (M2MB) 2-methyl (ortho) Electron-donating Increased steric hindrance; moderate hydrolysis resistance due to reduced electrophilicity
Methyl 2-nitrobenzoate (M2NB) 2-nitro (ortho) Electron-withdrawing Higher reactivity in nucleophilic substitutions; lower thermal stability
Ethyl 2-methoxybenzoate 2-methoxy (ortho) Electron-donating Enhanced solubility in polar solvents; lower melting point due to methoxy group
7-Hydroxy-2-naphthyl 2-methylbenzoate 2-methyl (ortho) + 7-hydroxy (naphthyl) Mixed effects Predicted higher acidity (from hydroxy group) and steric shielding from 2-methyl; potential for intramolecular hydrogen bonding
Key Findings :
  • Ortho-substituents : Steric hindrance in M2MB and ethyl 2-methoxybenzoate reduces reactivity compared to para-substituted analogs.
  • Electron-donating groups : Methyl and methoxy groups stabilize esters against hydrolysis but may lower melting points .
  • Hydroxy groups : The 7-hydroxy group in the target compound may enhance solubility in polar solvents and increase susceptibility to oxidation.

Aromatic Backbone Variations

The choice of aromatic backbone (phenyl vs. naphthyl) affects molecular weight, conjugation, and physical properties:

Table 2: Aromatic System Comparison
Compound Name Aromatic Group Molecular Weight (g/mol) Key Properties Reference
Methyl 2-methylbenzoate (M2MB) Phenyl 150.17 Low molecular weight; typical liquid phase at room temperature
7-Hydroxy-2-naphthyl benzenesulfonate Naphthyl 300.33 High thermal stability due to sulfonate group; solid state
This compound Naphthyl ~278.30* Predicted solid state; extended conjugation may enhance UV absorption

*Calculated molecular weight based on formula C₁₈H₁₄O₃.

Key Findings :
  • Naphthyl systems : Higher molecular weight and melting points compared to phenyl esters. Extended conjugation may lead to unique spectroscopic profiles (e.g., UV-Vis, fluorescence).
  • Sulfonate vs. Benzoate : Sulfonate esters (e.g., 7-hydroxy-2-naphthyl benzenesulfonate) exhibit greater hydrolytic stability than benzoates due to stronger leaving-group ability .

Functional Group Interactions

Functional groups like acetamido or methoxy substituents alter solubility and biological activity:

Table 3: Functional Group Analysis
Compound Name Functional Groups Solubility Trends Reactivity Insights Reference
Methyl 4-acetamido-2-hydroxybenzoate Acetamido, hydroxy (ortho) Moderate polarity; soluble in acetone/ethanol Acetamido group withdraws electrons, reducing ester stability
This compound Hydroxy (naphthyl), methyl (benzoyl) Likely soluble in organic solvents (e.g., acetone); limited water solubility Hydroxy group may participate in hydrogen bonding, affecting crystal packing

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